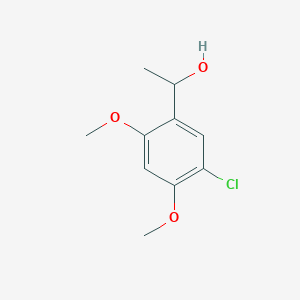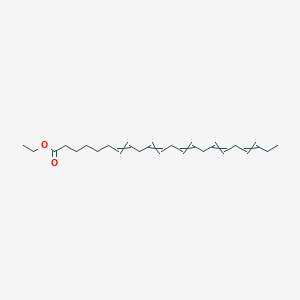
Ethyl docosa-7,10,13,16,19-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a long-chain polyunsaturated fatty acid ethyl ester. It is derived from docosapentaenoic acid, which is a type of omega-3 fatty acid. This compound is known for its potential health benefits, particularly in cardiovascular health, due to its anti-inflammatory and lipid-lowering properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ethyl ester .
Industrial Production Methods
In an industrial setting, the production of ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate often involves the extraction of docosapentaenoic acid from marine sources, such as fish oil. The extracted acid is then subjected to esterification with ethanol in the presence of a catalyst. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated or partially saturated fatty acid esters.
Substitution: It can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated or partially saturated ethyl esters.
Substitution: Amides or other ester derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of fatty acid esters.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of enzymes involved in lipid metabolism and inflammatory pathways. The compound’s effects are mediated through its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
Vergleich Mit ähnlichen Verbindungen
Ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate is similar to other long-chain polyunsaturated fatty acid ethyl esters, such as:
Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Known for its role in brain health and development.
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate: Shares similar anti-inflammatory properties but differs in the number and position of double bonds.
(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid: The free acid form, which has similar biological activities but different pharmacokinetic properties .
Ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate stands out due to its specific configuration and potential health benefits, making it a unique compound in the realm of polyunsaturated fatty acids.
Eigenschaften
Molekularformel |
C24H38O2 |
|---|---|
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
ethyl docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3 |
InChI-Schlüssel |
VCSQUSNNIFZJAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


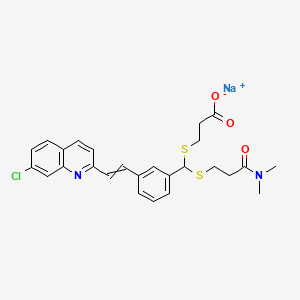
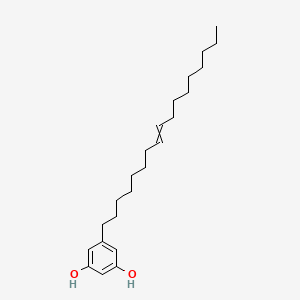
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
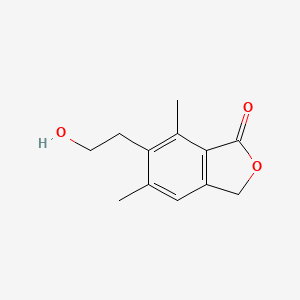


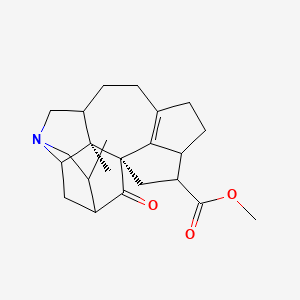
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
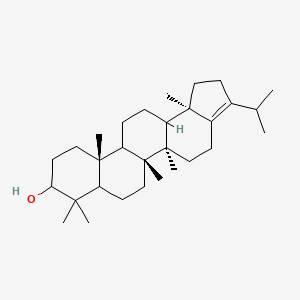
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
